6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.15 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5/h1-4H,(H,15,16) and the InChI key is KASXDWUVBQTSFN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Synthesis and Characterization
- Transition-Metal-Free Trifluoromethylation: The trifluoromethylation of imidazo[1,2-a]pyridines using visible light and anthraquinone-2-carboxylic acid as a photo-organocatalyst demonstrates an efficient way to synthesize 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou, Xu, & Zhang, 2019).
- Automated Continuous Flow Synthesis: A method for continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid enhances efficiency and application in multistep synthesis of related compounds (Herath, Dahl, & Cosford, 2010).
- Novel Synthesis Approach: An efficient synthesis method for imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, showcasing the versatility of these compounds in chemical synthesis (Tverdiy et al., 2016).
2. Biological and Chemical Applications
- Antimicrobial Activity: Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have been synthesized and examined for their antimicrobial properties, contributing to potential therapeutic applications (Turan-Zitouni, Blache, & Güven, 2001).
- Therapeutic Agent Scaffold: The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold, with a broad range of applications in medicinal chemistry, including anticancer and antimicrobial activities (Deep et al., 2016).
- Fluorescent Probes for Mercury Ion: Certain imidazo[1,2-a]pyridine derivatives have been demonstrated as efficient fluorescent probes for mercury ion detection, highlighting their use in environmental and analytical chemistry (Shao et al., 2011).
3. Chemical Reactivity and Transformation
- Electrochemical Oxidative Acyloxylation: The first electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines showcases an innovative method for functionalization under mild conditions, expanding their chemical utility (Yuan et al., 2021).
- Regioselective Oxidative Trifluoromethylation: The catalytic oxidative trifluoromethylation at room temperature through sp(2) C-H bond functionalization provides a pathway for synthesizing diverse 3-(trifluoromethyl)imidazo[1,2-a]pyridines (Monir et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in the development of covalent inhibitors .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can be utilized as a core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with the development of novel kras g12c inhibitors , which play a crucial role in the RAS/MAPK pathway, a key signaling pathway involved in cell proliferation and survival .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been associated with significant reduction of bacterial load in an acute tb mouse model , indicating potential antimicrobial effects.
Action Environment
It’s known that factors such as temperature, ph, and presence of other substances can affect the stability and efficacy of chemical compounds .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) more effectively than cyclooxygenase-1 (COX-1), indicating its potential as an anti-inflammatory agent . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of various tumor cell lines, demonstrating submicromolar inhibitory activity . This suggests its potential utility in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as COX-2, by binding to their active sites and preventing their normal function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to maintain its stability under ambient conditions, making it suitable for long-term studies . Its effects on cellular function may vary over time, with some studies indicating potential long-term impacts on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXDWUVBQTSFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650747 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018828-69-7 | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.